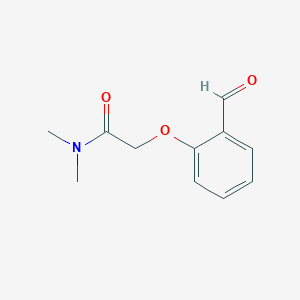

2-(2-formylphenoxy)-N,N-dimethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-formylphenoxy)-N,N-dimethylacetamide” is a chemical compound with the empirical formula C11H13NO3 . It is a solid substance . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of mononuclear Co(II) complexes were synthesized using ligands derived from a hexadentate Schiff base family, originating from the condensation of (2-formylphenoxy)acetic acid with various diamines .Molecular Structure Analysis

The molecular structure of “2-(2-formylphenoxy)-N,N-dimethylacetamide” can be represented by the SMILES stringO=C(COC1=C(C=CC=C1)C=O)N(C)C . This indicates that the compound contains a carbonyl group (C=O), an ether group (C-O-C), and a dimethylamine group (N©C). Chemical Reactions Analysis

The compound has been used in the synthesis of Co(II) complexes . These complexes were found to behave as field-induced single-molecule magnets, characterized by a substantial negative axial zero-field splitting D-parameter and spin reversal energetic barrier Ueff .Aplicaciones Científicas De Investigación

Antibacterial Activity

2-(2-formylphenoxy)-N,N-dimethylacetamide: has been investigated for its antibacterial properties. A study synthesized eight new azomethine derivatives by reacting 2-formylphenoxyacetic acid with aromatic amines. These compounds were confirmed using techniques such as 1H-NMR, 13C-NMR, MS, and elemental analysis. Among the tested compounds, some exhibited good antibacterial activity comparable to that of the standard antibiotic Ciprofloxacin . Further research could explore specific mechanisms and potential applications in treating bacterial infections.

Sensor Properties

While not directly related to the compound itself, the synthesis and characterization of sulfonyl hydrazone derivatives could be an interesting avenue. These derivatives may exhibit ionophore properties, impacting sensor behavior. Investigating the effect of such molecules on electrode responses to specific ions (e.g., Pb(II)) could yield valuable insights .

Perkin Reaction Optimization

The intramolecular cyclization of 2-(2-formylphenoxy)hexanoic acid (FPHA) to 2-butylbenzofuran under Perkin reaction conditions has been studied. Parameters affecting 2-butylbenzofuran yield in relation to the introduced 2-(2-formylphenoxy)hexanoic acid have been described. Optimization of reaction conditions could enhance the synthesis of this benzofuran derivative .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It has been suggested that the compound has potential antiviral properties . Molecular docking studies indicated a good binding affinity of the compound for the SARS-CoV-2 target protein 6NUS , suggesting that it could potentially interact with viral proteins.

Mode of Action

Based on its potential antiviral properties, it is plausible that the compound interacts with its target proteins, possibly inhibiting their function and thus preventing the virus from replicating or infecting cells .

Result of Action

Given its potential antiviral properties, it may inhibit viral replication or prevent the virus from infecting cells

Propiedades

IUPAC Name |

2-(2-formylphenoxy)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12(2)11(14)8-15-10-6-4-3-5-9(10)7-13/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEPAQUIZIHKQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC=CC=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-formylphenoxy)-N,N-dimethylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2810690.png)

![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)

![2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride](/img/structure/B2810698.png)

![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)

![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2810710.png)